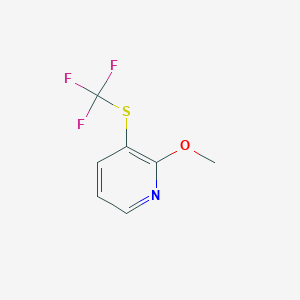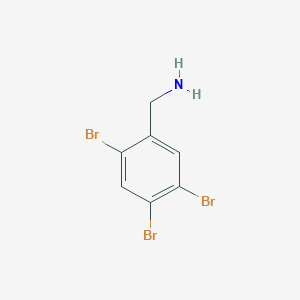![molecular formula C7H2BrCl2N3 B13656603 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in its structure makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of a pyrido[3,4-d]pyrimidine core, followed by bromination and chlorination reactions. The process may involve the use of reagents such as bromine and thionyl chloride under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typical in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrido[3,4-d]pyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative .
科学的研究の応用
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological studies: It is employed in the design of molecular probes and bioactive molecules for studying cellular processes.
作用機序
The mechanism of action of 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events crucial for cell signaling .
類似化合物との比較
Similar Compounds
- 4,6-Dichloropyrido[3,2-d]pyrimidine
- 4-Chloropyrido[2,3-d]pyrimidine
- 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Uniqueness
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C7H2BrCl2N3 |
|---|---|
分子量 |
278.92 g/mol |
IUPAC名 |
6-bromo-2,4-dichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H |
InChIキー |
DTAUKJRNFMKSHV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Br)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


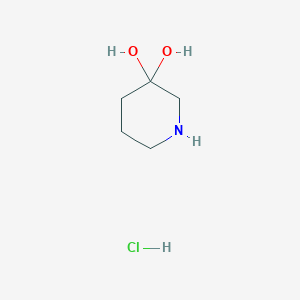


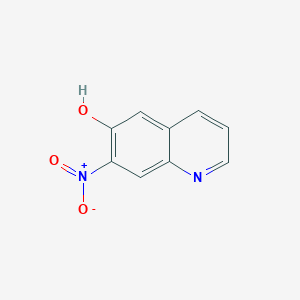
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
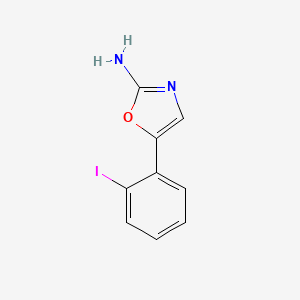
![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)

